Methyl 5-fluoro-2-(pyrimidin-5-yloxy)benzoate

Catalog No.
S14539568
CAS No.
M.F
C12H9FN2O3
M. Wt
248.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-fluoro-2-(pyrimidin-5-yloxy)benzoate

Product Name

Methyl 5-fluoro-2-(pyrimidin-5-yloxy)benzoate

IUPAC Name

methyl 5-fluoro-2-pyrimidin-5-yloxybenzoate

Molecular Formula

C12H9FN2O3

Molecular Weight

248.21 g/mol

InChI

InChI=1S/C12H9FN2O3/c1-17-12(16)10-4-8(13)2-3-11(10)18-9-5-14-7-15-6-9/h2-7H,1H3

InChI Key

DHVPBIREJIGEJS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2

Methyl 5-fluoro-2-(pyrimidin-5-yloxy)benzoate is a chemical compound characterized by its unique structure, which includes a methyl ester group and a pyrimidine derivative. The molecular formula for this compound is C12H10FNO3C_{12}H_{10}F_{N}O_{3}, indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. This compound is notable for its potential applications in medicinal chemistry and as a building block for more complex organic molecules.

  • Esterification: The methyl ester can react with alcohols to form new esters.
  • Nucleophilic Substitution: The fluorine atom can be replaced by various nucleophiles, allowing for the introduction of different functional groups.
  • Hydrolysis: In the presence of water and an acid or base, the ester bond can be hydrolyzed to yield the corresponding acid and alcohol.

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with desired properties.

The biological activity of methyl 5-fluoro-2-(pyrimidin-5-yloxy)benzoate is primarily linked to its interaction with biological targets involved in various pathways. Preliminary studies suggest that compounds with similar structures may exhibit anti-cancer properties, particularly through inhibition of protein interactions critical for tumor growth. Further research is necessary to elucidate its specific mechanisms of action and potential therapeutic applications.

The synthesis of methyl 5-fluoro-2-(pyrimidin-5-yloxy)benzoate typically involves several steps:

  • Formation of the Pyrimidine Derivative: The pyrimidine moiety can be synthesized via cyclization reactions involving appropriate precursors.
  • Esterification: The resulting pyrimidine compound is then reacted with 5-fluorobenzoic acid or its derivatives in the presence of a coupling agent (e.g., DCC - dicyclohexylcarbodiimide) to form the ester linkage.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity.

This multi-step synthesis allows for the introduction of various functional groups that can modify the compound's properties.

Methyl 5-fluoro-2-(pyrimidin-5-yloxy)benzoate has potential applications in several fields:

  • Pharmaceuticals: As a precursor for developing new anti-cancer drugs or other therapeutic agents.
  • Research: Utilized in studies investigating enzyme interactions or metabolic pathways.
  • Agriculture: Potentially used in developing agrochemicals due to its structural features that may affect plant growth or pest resistance.

Interaction studies involving methyl 5-fluoro-2-(pyrimidin-5-yloxy)benzoate focus on its binding affinity to specific proteins or enzymes. These studies often employ techniques such as:

  • Surface Plasmon Resonance (SPR): To measure real-time interactions between the compound and target proteins.
  • Isothermal Titration Calorimetry (ITC): To determine binding constants and thermodynamic parameters.

Such studies are crucial for understanding how modifications to the compound's structure influence its biological activity.

Several compounds share structural similarities with methyl 5-fluoro-2-(pyrimidin-5-yloxy)benzoate. Below is a comparison highlighting their unique features:

Compound NameStructure FeaturesUnique Aspects
Methyl 4-fluoro-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)benzoateContains a pyrrolo-pyridine moietyExhibits different biological activities
Methyl 5-fluoro-2-hydroxybenzoateHydroxyl group instead of pyrimidineMay have different solubility and reactivity
Methyl 4-amino-1-methoxypiperidine-4-carboxylatePiperidine core structureDifferent pharmacological profiles

Uniqueness

Methyl 5-fluoro-2-(pyrimidin-5-yloxy)benzoate stands out due to its specific combination of functionalities that may confer unique biological activities not present in similar compounds. Its ability to engage in diverse

XLogP3

1.7

Hydrogen Bond Acceptor Count

6

Exact Mass

248.05972032 g/mol

Monoisotopic Mass

248.05972032 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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